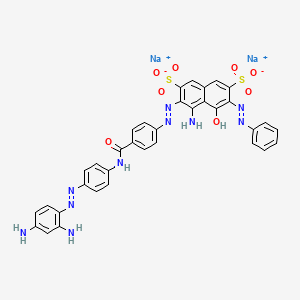
Direct black 166
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Black 166 is an organic dye known for its high dyeing strength and excellent hydrophilicity. It is primarily used in the textile industry for dyeing cotton, linen, silk, and wool. The compound is also utilized in dyeing leather, as well as in the production of dye inks, paints, and crafts. Its chemical structure is characterized by the presence of azo groups, which contribute to its vibrant black color.
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Black 166 is synthesized through a series of coupling reactions involving aromatic amines and naphthalene derivatives. The process typically involves the following steps:
Diazotization: Aromatic amines such as 4-amino-N-(4-aminophenyl)benzamide are diazotized in acidic conditions to form diazonium salts.
Coupling: The diazonium salts are then coupled with compounds like 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in alkaline conditions.
Further Coupling: The resulting intermediate undergoes another coupling reaction with benzene-1,3-diamine to form the final product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process requires precise temperature and pH control, as well as the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Direct Black 166 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo groups leads to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
Direct Black 166 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: The compound is employed in staining techniques for visualizing cellular structures.
Medicine: Research on the toxicity and environmental impact of this compound helps in understanding its effects on human health.
Industry: It is used in the development of new dye formulations and in the study of dye degradation processes.
Mechanism of Action
The mechanism of action of Direct Black 166 involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds with the hydroxyl and amino groups on the surface of fibers, leading to strong adsorption and dyeing properties. Additionally, the compound can undergo redox reactions, which play a role in its decolorization
Biological Activity
Direct Black 166, also known as C.I. 30026, is a synthetic dye belonging to the trisazo class, primarily used for dyeing cellulose fibers and leather. Its chemical structure comprises a complex arrangement of azo groups, which are known to exhibit various biological activities. Understanding the biological implications of this compound is essential for assessing its safety and efficacy in industrial applications.
- Molecular Formula: C₃₅H₂₆N₁₀Na₂O₈S₂
- Molecular Weight: 824.76 g/mol
- CAS Registry Number: 57131-19-8
The dye is characterized by its black color and resistance to fading under various conditions, making it suitable for commercial uses in textiles and leather industries.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its toxicological effects and potential environmental impact.
Toxicological Studies
- Cytotoxicity:
- Genotoxicity:
-
Environmental Impact:
- The dye has been shown to persist in aquatic environments, raising alarms about its bioaccumulation potential and toxicity to aquatic life. Adsorption studies indicate that this compound can be effectively removed from wastewater using specific adsorbents, highlighting the need for proper waste management strategies .
Study on Adsorption Techniques
A recent study investigated the removal efficiency of this compound from aqueous solutions using chitosan/silica-based adsorbents. The results indicated that:
- Optimal Concentration: The effective removal rate was observed at an initial concentration of 60 mg/L.
- Contact Time: Maximum adsorption occurred within 30 minutes, demonstrating the rapid efficacy of the adsorbent .
| Parameter | Value |
|---|---|
| Initial Concentration | 60 mg/L |
| Adsorbent Dosage | 0.05 g |
| pH | Acidic |
| Contact Time | 30 minutes |
Toxicological Assessment
In a controlled laboratory setting, various concentrations of this compound were tested on mammalian cell lines to assess cytotoxic effects:
Properties
CAS No. |
57131-19-8 |
|---|---|
Molecular Formula |
C35H26N10Na2O8S2 |
Molecular Weight |
824.8 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H28N10O8S2.2Na/c36-21-8-15-27(26(37)18-21)43-40-25-13-11-22(12-14-25)39-35(47)19-6-9-24(10-7-19)42-44-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)38)45-41-23-4-2-1-3-5-23;;/h1-18,46H,36-38H2,(H,39,47)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
InChI Key |
HADJHXHBAFQEAO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















